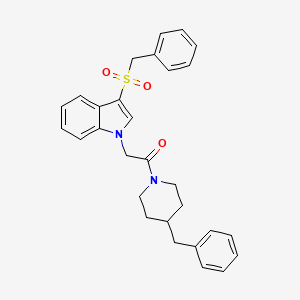

1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-(3-benzylsulfonylindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O3S/c32-29(30-17-15-24(16-18-30)19-23-9-3-1-4-10-23)21-31-20-28(26-13-7-8-14-27(26)31)35(33,34)22-25-11-5-2-6-12-25/h1-14,20,24H,15-19,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJWBKMVJWJKIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 398.52 g/mol. The structure comprises a piperidine ring, an indole moiety, and a sulfonyl group, which are known to contribute to various biological activities.

Pharmacological Properties

Research indicates that compounds similar to 1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone exhibit a range of biological activities, including:

- Antidepressant Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

- Analgesic Activity : Compounds with similar structures have shown potential as analgesics by interacting with opioid receptors or influencing pain pathways.

- Anticancer Properties : Indole-based compounds are often investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells.

The mechanisms by which this compound exerts its effects may involve:

- Receptor Interaction : Binding to specific receptors in the central nervous system (CNS), which can alter neurotransmitter release and modulate mood and pain perception.

- Enzyme Inhibition : Inhibition of certain enzymes involved in metabolic pathways could lead to increased levels of neurotransmitters or other signaling molecules.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their antidepressant effects. The researchers found that modifications to the piperidine structure significantly influenced the binding affinity for serotonin receptors. The compound's ability to enhance serotonin levels suggests its potential application in treating mood disorders.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that indole derivatives induce apoptosis in breast cancer cell lines. The presence of the sulfonyl group in compounds similar to 1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone may enhance this effect by facilitating cellular uptake or altering cell signaling pathways.

Comparative Analysis of Related Compounds

Scientific Research Applications

Modulation of GPR119 Activity

Research indicates that compounds similar to 1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone can act as modulators of GPR119, a receptor implicated in glucose homeostasis and insulin secretion. This modulation can potentially be harnessed for the treatment of type 2 diabetes mellitus.

| Compound | Activity | Potential Application |

|---|---|---|

| 1-(4-benzylpiperidin-1-yl)-2-(3-benzylsulfonyl)-1H-indol-1-yl)ethanone | GPR119 agonist | Diabetes management |

Antidepressant Properties

Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. The presence of the benzylpiperidine structure is associated with enhanced serotonergic activity, which is crucial for mood regulation.

| Study | Findings | Implications |

|---|---|---|

| Animal Model Study | Reduced depression-like behavior | Potential for developing new antidepressants |

Pain Management

The compound has been investigated for its analgesic properties. Its ability to modulate pain pathways could make it a candidate for developing new pain relief medications.

| Research Focus | Outcome | Clinical Relevance |

|---|---|---|

| Analgesic Activity Tests | Significant pain reduction in models | New approaches to pain management |

Case Study 1: GPR119 Modulation

A patent application (WO2009105722A1) describes various compounds that act as GPR119 modulators, including analogs of 1-(4-benzylpiperidin-1-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethanone. The study highlights the compound's potential in enhancing insulin secretion and improving glycemic control in diabetic models .

Case Study 2: Antidepressant Effects

A study published in a peer-reviewed journal evaluated the antidepressant-like effects of related compounds in rodent models. The findings demonstrated that these compounds significantly decreased immobility time in forced swim tests, indicating potential efficacy as antidepressants .

Case Study 3: Analgesic Properties

In another research effort, the analgesic effects of this compound were assessed through behavioral tests in mice. Results indicated a notable decrease in pain response compared to controls, suggesting its utility in developing novel analgesics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Structural Comparisons:

Piperidine vs. However, this may also increase off-target interactions. Piperidine-based compounds (e.g., Target Compound ) offer a balance between lipophilicity and basicity, favoring blood-brain barrier penetration.

Sulfonyl vs. Thioether Groups: Sulfonyl groups (SO₂, as in the Target Compound ) are strong electron-withdrawing moieties, enhancing hydrogen bonding and stability in binding pockets.

Nitro groups (e.g., ) may introduce redox activity or cytotoxicity, limiting therapeutic utility.

Indole Modifications :

- Methylation at the indole’s 2-position (e.g., ) reduces steric hindrance but eliminates sulfonyl-mediated interactions, likely diminishing activity in targets requiring polar contacts.

Q & A

Q. Optimization Strategies :

- Use of Lewis acid catalysts (e.g., AlCl₃) to improve sulfonation yields .

- Monitoring reaction progress via TLC or HPLC (retention time ~11–13 min, 254 nm) to minimize side products .

How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?

Basic Research Focus

Characterization involves:

- ¹H/¹³C NMR : Key peaks include:

- Piperidine protons (δ ~1.5–3.5 ppm, multiplet).

- Benzylsulfonyl groups (δ ~7.2–7.8 ppm, aromatic protons; δ ~125–140 ppm for sulfonyl-attached carbons) .

- HPLC : Purity assessment (e.g., 95–99% peak area at 254 nm) .

- Elemental Analysis : Discrepancies between calculated and observed C/H/N values (e.g., ΔC ~0.3–0.7%) highlight the need for repeated crystallizations .

Q. Advanced Consideration :

- HRMS : Confirm molecular weight (e.g., experimental vs. calculated M+H⁺ values within ±0.0002 Da) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (see SHELX refinements in ).

What biological screening models are appropriate for evaluating the therapeutic potential of this compound?

Q. Advanced Research Focus

- Sphingosine 1-phosphate lyase (S1PL) inhibition : Structural analogs (e.g., LX2931/LX2932 in ) show dose-dependent lymphocyte reduction and efficacy in rheumatoid arthritis models.

- In vivo models : Rodent arthritis studies (e.g., collagen-induced arthritis) with oral dosing (10–100 mg/kg) to assess immune modulation .

- Cellular assays : Apoptosis or cytotoxicity screening (e.g., IC₅₀ determination in cancer cell lines) .

Q. Advanced Research Focus

- Piperidine substitution : Introducing polar groups (e.g., hydroxyl, fluoro) improves solubility (see , compound 25 with 78% yield after methoxy substitution).

- Sulfonyl group replacement : Replace benzylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability .

- Prodrug strategies : Esterification of hydroxyl groups (e.g., as in ) to improve membrane permeability.

Q. Data-Driven Design :

- QSAR modeling : Correlate substituent electronegativity with S1PL inhibition potency .

- Crystallographic data : Use SHELX-refined structures () to guide docking studies.

How should researchers address discrepancies in elemental analysis or spectroscopic data?

Q. Advanced Research Focus

- Case Example : In , compound 22b showed ΔC = +0.37% (72.04% vs. 71.67% calculated).

- Resolution Steps :

- Verify calibration of analytical instruments (e.g., NMR shimming, HPLC column degradation).

- Repurify via preparative HPLC or fractional crystallization.

- Consider alternative characterization (e.g., high-resolution mass spectrometry to rule out isotopic interference) .

Documentation : Report all anomalies in supplementary materials to aid reproducibility .

What are the safety and handling protocols for this compound in laboratory settings?

Q. Basic Research Focus

- Hazards : Limited data available, but analogous sulfonamides may cause skin/eye irritation ().

- Protocols :

- Waste disposal : Incinerate or use approved chemical waste services.

How can computational tools aid in predicting the compound’s reactivity or binding modes?

Q. Advanced Research Focus

- Docking simulations : Use AutoDock Vina or Schrödinger to predict interactions with S1PL (based on LX2931’s binding in ).

- DFT calculations : Optimize geometry for NMR chemical shift predictions (e.g., δ ~140 ppm for quaternary carbons) .

- MD simulations : Assess stability of sulfonyl-indole interactions in aqueous environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.